![molecular formula C13H13F4NO3 B5586758 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate](/img/structure/B5586758.png)
2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate
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Overview
Description
Synthesis Analysis
The compound undergoes chemoselective reactions under certain conditions, allowing for the synthesis of related chemical structures. Studies have focused on the reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate with anilines under various conditions, leading to the formation of related compounds through chemoselective synthesis (Berbasov & Soloshonok, 2003).
Molecular Structure Analysis
The molecular structure has been studied using techniques such as FT-IR, NMR, and X-ray diffraction. These studies have provided insights into the vibrational wavenumbers, molecular electrostatic potential, and charge transfer within the molecule, confirming the structure of compounds related to 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate (Raju et al., 2015).
Chemical Reactions and Properties
This compound's chemical reactivity and properties have been explored in several studies. For example, the compound's reactions with arylidenemalononitriles under specific conditions have been examined, leading to various products and providing insight into its chemical behavior (Li et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are critical for understanding the compound's behavior in different environments. While specific studies on 2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate's physical properties were not directly found, related compounds' properties provide indirect insights.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with other chemical entities, have been the focus of several research studies. For example, the compound's interaction with nucleophiles and its potential for forming different chemical structures has been documented (Murray et al., 2019).
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-anilino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO3/c14-12(15)13(16,17)8-21-11(20)7-6-10(19)18-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDARQACRBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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